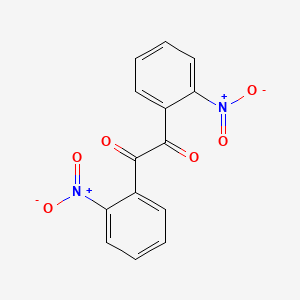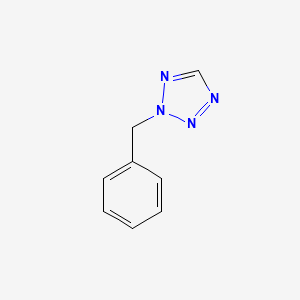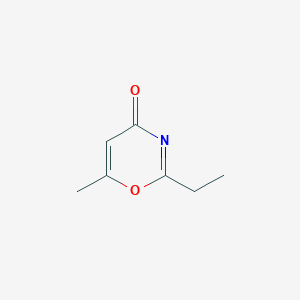
4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- is a heterocyclic compound that belongs to the oxazinone family. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of the 2-ethyl and 6-methyl substituents on the oxazinone ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- typically involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot reaction can also be performed under microwave conditions to enhance the reaction rate and yield . The formation of the desired oxazinone is influenced by the electron density on the aromatic ring, with electron-donating groups favoring the formation of the oxazinone and electron-withdrawing groups favoring the formation of dihydro analogs .
Industrial Production Methods: Industrial production of 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- may involve similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and process intensification techniques to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro analogs .
Applications De Recherche Scientifique
4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4H-3,1-Benzoxazin-4-ones: These compounds have a similar oxazinone ring structure but with different substituents.
Dihydro-4H-benzo[d][1,3]oxazin-4-ones: These are reduced analogs of the oxazinone family with different chemical properties.
Uniqueness: 4H-1,3-Oxazin-4-one, 2-ethyl-6-methyl- is unique due to its specific substituents (2-ethyl and 6-methyl), which impart distinct chemical reactivity and physical properties compared to other oxazinones. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
141883-40-1 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
2-ethyl-6-methyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-3-7-8-6(9)4-5(2)10-7/h4H,3H2,1-2H3 |
Clé InChI |
LCPLQLJTNCAAGT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=O)C=C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


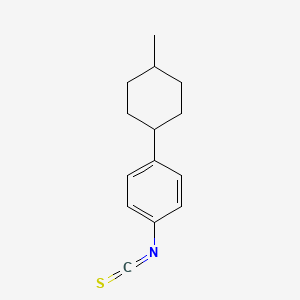
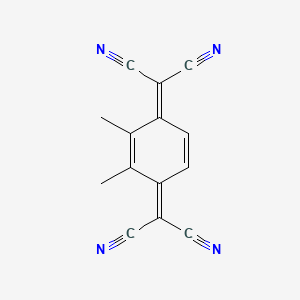
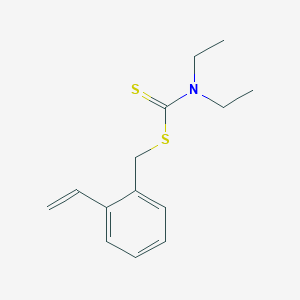
![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
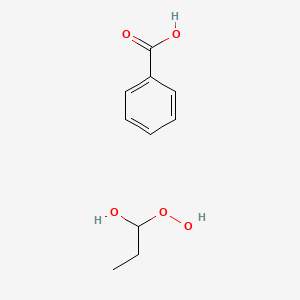
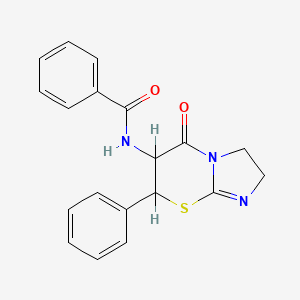

![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
